An In-depth Technical Guide to 3-Chloro-2-formyl-4-methylphenylboronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-2-formyl-4-methylphenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Chloro-2-formyl-4-methylphenylboronic acid, a versatile building block in modern organic synthesis. Drawing upon data from analogous structures and general principles of boronic acid chemistry, this document offers field-proven insights for its effective utilization in research and development, particularly in the realm of medicinal chemistry.
Core Chemical Properties and Structural Elucidation
3-Chloro-2-formyl-4-methylphenylboronic acid is a trifunctional aromatic compound featuring a boronic acid group, a chlorine atom, a formyl group, and a methyl group. This unique combination of substituents dictates its reactivity and utility as a synthetic intermediate.
Structural Information
| Identifier | Value |
| IUPAC Name | (3-Chloro-2-formyl-4-methylphenyl)boronic acid |
| CAS Number | 1335346-61-1 |
| Molecular Formula | C₈H₈BClO₃ |
| Molecular Weight | 198.41 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)B(O)O)C=O |
Note: While a specific CAS number exists, publicly available, in-depth experimental data for this compound is limited. Therefore, some properties and protocols are inferred from closely related analogs such as 3-chloro-2-formylphenylboronic acid and other substituted phenylboronic acids.
Physicochemical Properties (Predicted and Inferred)
| Property | Value | Source/Basis |
| Appearance | White to off-white solid | General appearance of arylboronic acids |
| Melting Point | Not available. Expected to be a solid at room temperature. For comparison, 3-Chloro-4-methylphenylboronic acid has a melting point of 228-232 °C.[1] | Analogy to similar compounds |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General solubility of phenylboronic acids |
| pKa | Expected to be a weak Lewis acid. | General property of boronic acids |
Synthesis and Purification
The synthesis of 3-Chloro-2-formyl-4-methylphenylboronic acid typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and effective method is through lithium-halogen exchange followed by reaction with a borate ester.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Chloro-2-formyl-4-methylphenylboronic acid.
Detailed Experimental Protocol (General Procedure)
-
Preparation of the Aryl Lithium Intermediate:
-
Dissolve the starting material, 2-bromo-6-chloro-3-methylbenzaldehyde, in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
-
Borylation:
-
To the freshly prepared aryl lithium solution, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification
The crude 3-Chloro-2-formyl-4-methylphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography on silica gel.
Chemical Reactivity and Applications
The unique arrangement of functional groups in 3-Chloro-2-formyl-4-methylphenylboronic acid makes it a valuable synthon, particularly in the construction of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides. This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The presence of the ortho-formyl and meta-chloro groups can influence the electronic and steric properties of the boronic acid, potentially affecting reaction kinetics and yields.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Reactivity of the Formyl Group
The ortho-formyl group can participate in a variety of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reactions: To form alkenes.
-
Condensation Reactions: With various nucleophiles to form heterocycles.
The proximity of the formyl group to the boronic acid can lead to intramolecular interactions, potentially influencing the reactivity of both groups. In some ortho-formylphenylboronic acids, there can be an equilibrium with a cyclic benzoxaborole form.[2]
Applications in Drug Discovery
Substituted phenylboronic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds.[3] The structural motif of 3-Chloro-2-formyl-4-methylphenylboronic acid can be found in precursors to compounds targeting various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. The ability to readily modify both the boronic acid and formyl groups allows for the generation of diverse chemical libraries for high-throughput screening.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of 3-Chloro-2-formyl-4-methylphenylboronic acid.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the aldehyde proton (typically downfield, ~10 ppm), the methyl protons (~2.5 ppm), and the boronic acid protons (can be broad and exchangeable). |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the aldehyde, and the methyl carbon. |
| IR Spectroscopy | Characteristic peaks for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-Cl and C-B bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions should be taken when handling 3-Chloro-2-formyl-4-methylphenylboronic acid.
Hazard Identification (General for Phenylboronic Acids)
-
Eye Irritation: Can cause serious eye irritation.[4]
-
Skin Irritation: May cause skin irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4]
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[4]
Storage
-
Store in a tightly sealed container in a cool, dry place.[5]
-
Some boronic acids can be sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[6]
Conclusion
3-Chloro-2-formyl-4-methylphenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the development of novel pharmaceutical agents. Its trifunctional nature allows for a wide range of chemical transformations, with the Suzuki-Miyaura cross-coupling being a key application. While specific experimental data for this compound is not extensively available, a thorough understanding of the chemistry of related phenylboronic acids provides a strong foundation for its successful application in research and drug discovery.
References
-
PubChem. 3-chloro-4-methylphenylboronic acid. [Link]
-
Boron Molecular. 4-Methylphenylboronic acid. [Link]
-
Chem-Impex. 4-Chloro-2-methylphenylboronic acid. [Link]
-
ResearchGate. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. [Link]
- Google Patents. Method for producing formylphenylboronic acids.
-
MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
-
Organic Syntheses. Procedure for the Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Chlorides. [Link]
-
National Institutes of Health. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. [Link]
-
PubChem. (3-Bromo-4-chloro-2-methylphenyl)boronic acid. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Organic Chemistry Portal. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). [Link]
-
ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]
-
Chegg. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. [Link]
-
PubChem. 3-chloro-4-formylphenylboronic acid. [Link]
